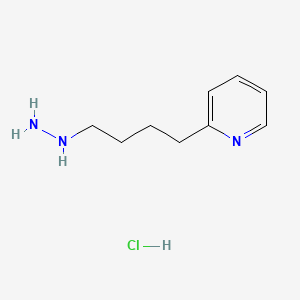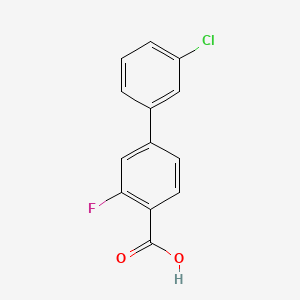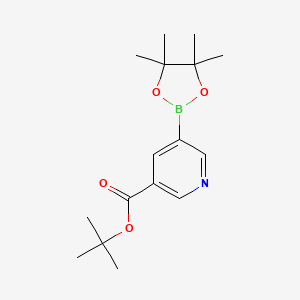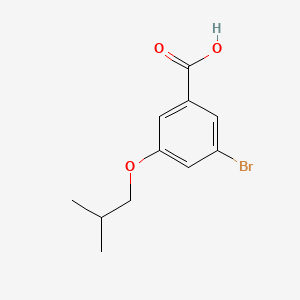
1-BroMobutane-1d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromobutane, also known as butyl bromide, is an organobromine compound with the formula CH3(CH2)3Br . It is a colorless liquid, although impure samples may appear yellowish . It is insoluble in water but soluble in organic solvents . It is primarily used as a source of the butyl group in organic synthesis .
Synthesis Analysis
1-Bromobutane is produced from bimolecular nucleophilic substitution reactions (Sn2) . It is easily prepared by reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid . The bromide ion from the hydrobromic acid acts as a nucleophile, resulting in a substitution reaction .
Molecular Structure Analysis
The molecular formula of 1-Bromobutane is CH3(CH2)3Br . The average mass is 137.018 Da and the monoisotopic mass is 135.988754 Da .
Chemical Reactions Analysis
As a primary haloalkane, 1-Bromobutane is prone to Sn2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .
Physical And Chemical Properties Analysis
1-Bromobutane is a colorless liquid . It is insoluble in water but soluble in organic solvents . The average mass is 137.018 Da and the monoisotopic mass is 135.988754 Da .
Aplicaciones Científicas De Investigación
Organic Synthesis
1-Bromobutane-1d4 is primarily utilized as an alkylating agent in organic synthesis. It participates in bimolecular nucleophilic substitution reactions (S_N2) , where it can introduce a butyl group into a variety of organic molecules . This compound is particularly valuable in the synthesis of larger, more complex structures, often serving as a building block in the creation of pharmaceuticals and other organic compounds.
Medicinal Chemistry
In medicinal chemistry, 1-Bromobutane-1d4 is used to synthesize active pharmaceutical ingredients (APIs) . Its role as an intermediate can lead to the development of various therapeutic agents, including local anesthetics like procaine and tetracaine .
Agriculture
In the agricultural sector, 1-Bromobutane-1d4 can be used to synthesize compounds that serve as growth regulators or pesticides . Its ability to be transformed into various derivatives makes it a versatile tool for enhancing crop protection and yield .
Chemical Synthesis
Lastly, 1-Bromobutane-1d4 is a key reagent in the synthesis of many chemical compounds . It’s used as an alkylation agent, solvent, and rare element extraction agent, contributing to a wide range of chemical synthesis processes .
Mecanismo De Acción
The mechanism of the reaction for the synthesis of 1-bromobutane involves the use of excess sulfuric acid, which increases the degree of completion of the reaction . The presence of a strong acid like sulfuric acid protonates the butan-1-ol, transforming the hydroxyl group (-OH) into a better leaving group, water (H2O) .
Safety and Hazards
1-Bromobutane is a highly flammable liquid and vapor . It causes skin irritation and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is toxic to aquatic life with long-lasting effects .
Direcciones Futuras
1-Bromobutane is primarily used as a source of the butyl group in organic synthesis . It is one of several isomers of butyl bromide . It is the precursor to n-butyllithium . When bromobutane is the precursor, the product is a homogeneous solution, consisting of a mixed cluster containing both LiBr and LiBu .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BromoButane-1,4-diol involves the conversion of But-1,4-diene to 1-BromoButane-1,4-diol through a series of reactions.", "Starting Materials": [ "But-1,4-diene", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: But-1,4-diene is reacted with bromine to form 1,4-dibromobutane.", "Step 2: The 1,4-dibromobutane is then reacted with hydrogen peroxide and sodium hydroxide to form 1,4-butanediol.", "Step 3: Finally, 1,4-butanediol is reacted with hydrobromic acid to form 1-BromoButane-1,4-diol." ] } | |
Número CAS |
1219805-80-7 |
Nombre del producto |
1-BroMobutane-1d4 |
Fórmula molecular |
C4H9Br |
Peso molecular |
141.044 |
Nombre IUPAC |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
Clave InChI |
MPPPKRYCTPRNTB-KHORGVISSA-N |
SMILES |
CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




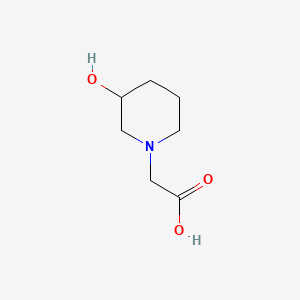
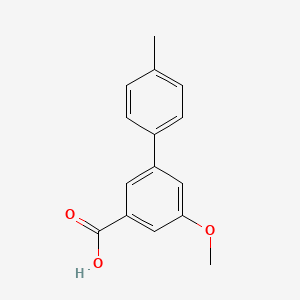
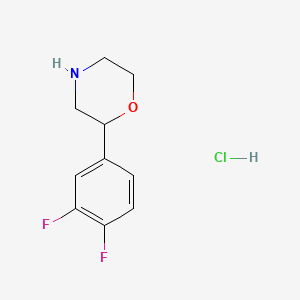
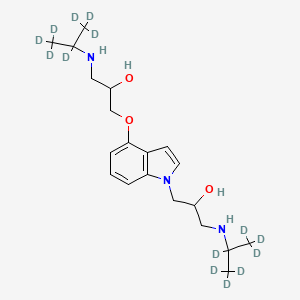

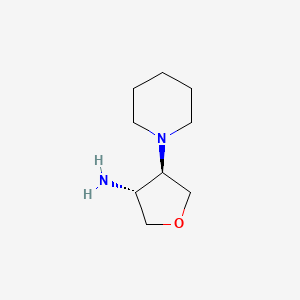
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
